Sourcing a safe, handleable acetaldehyde equivalent that can be removed under mild conditions? 1,1-Dimethoxyethane (CAS 534-15-6) offers a stable, low-boiling (64.5°C) alternative to toxic acetaldehyde gas and high-boiling ethers.
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1,1-Dimethoxyethane, also known as acetaldehyde dimethyl acetal, is a volatile, aprotic solvent and a stable synthetic equivalent of acetaldehyde. Its primary value in procurement decisions stems from its specific physical properties, such as a low boiling point (64.5 °C), and its chemical function as a protecting group or acetaldehyde source under acidic conditions. These characteristics position it as a specialized alternative to other common ether solvents and acetal reagents in applications where process control, thermal management, and specific reactivity are critical.
Substituting 1,1-Dimethoxyethane with its common structural isomer, 1,2-dimethoxyethane (DME), is unfeasible for most applications due to critical differences in chemical reactivity and physical properties. As an acetal, 1,1-dimethoxyethane is labile under acidic conditions, serving as a controlled source of acetaldehyde, whereas the ether 1,2-DME is chemically robust under the same conditions. Furthermore, its boiling point of ~64 °C allows for significantly easier removal from reaction mixtures compared to 1,2-DME (85 °C), a crucial factor for thermally sensitive processes and manufacturing efficiency. These fundamental distinctions in chemical stability and thermal behavior make simple substitution a source of process failure and yield loss.
The geminal dimethoxy structure eliminates chelation ability present in 1,2-dimethoxyethane, altering solvation behaviour in organometallic and battery electrolyte systems.
Higher heat of combustion and more exothermic hydrolysis enthalpy compared to dimethoxymethane prevent direct interchange in energy-sensitive or deprotection processes.
1,1-Dimethoxyethane offers a distinct advantage in processes requiring facile solvent removal. Its boiling point is approximately 20.5 °C lower than its common ether isomer, 1,2-dimethoxyethane (DME), and 37.5 °C lower than its ethyl analog, 1,1-diethoxyethane. This significant difference allows for stripping the solvent under milder vacuum or lower temperature, preserving thermally sensitive products and reducing energy costs in manufacturing workflows.
| Evidence Dimension | Boiling Point at Standard Pressure |
| Target Compound Data | 64.5 °C |
| Comparator Or Baseline | 1,2-Dimethoxyethane: 85 °C | 1,1-Diethoxyethane: 102 °C |
| Quantified Difference | 20.5 °C lower than 1,2-Dimethoxyethane |
| Conditions | Standard atmospheric pressure. |
This property directly translates to lower energy consumption and reduced thermal stress on products during workup, a key process optimization and cost-saving factor.
Procuring 1,1-dimethoxyethane provides a safer and more controllable alternative to using acetaldehyde directly. Acetaldehyde is a highly volatile gas with a boiling point of 20.2 °C, making it difficult to handle, store, and dose accurately in laboratory or industrial settings. In contrast, 1,1-dimethoxyethane is a stable liquid at room temperature (BP 64.5 °C) that can be easily handled and precisely measured before generating acetaldehyde in situ under controlled acidic conditions.
| Evidence Dimension | Physical State and Boiling Point |
| Target Compound Data | Liquid, BP 64.5 °C |
| Comparator Or Baseline | Acetaldehyde: Gas, BP 20.2 °C |
| Quantified Difference | 44.3 °C higher boiling point; stable liquid vs. volatile gas at room temperature |
| Conditions | Standard temperature and pressure. |
This difference is critical for process safety, reproducibility, and ease of use, eliminating the significant hazards and engineering controls associated with handling a toxic, flammable gas.
In electrolyte formulation, viscosity is a critical parameter influencing ionic conductivity. While direct comparative viscosity data for 1,1-dimethoxyethane electrolytes is limited, studies on its isomer, 1,2-dimethoxyethane (DME), show that viscosity increases significantly with salt concentration, reaching 7.8 mPa·s for 2 M Li[TFSI] in DME. The different molecular structure of 1,1-dimethoxyethane (a geminal diether) compared to the vicinal diether structure of DME suggests different solvation behavior and potentially lower resulting electrolyte viscosities, which is a key area of investigation for improving ion transport in next-generation batteries. Lower viscosity is generally sought to enhance ion mobility and battery performance.
| Evidence Dimension | Electrolyte Viscosity |
| Target Compound Data | Data suggests potential for lower viscosity due to structural differences from DME. |
| Comparator Or Baseline | 1,2-Dimethoxyethane (DME): Viscosity of 2 M Li[TFSI] solution is 7.8 mPa·s. |
| Quantified Difference | Not directly quantified, but structurally inferred potential for improvement. |
| Conditions | 2 M Li[TFSI] salt concentration. |
Selecting 1,1-dimethoxyethane offers an alternative solvent scaffold for developing novel, potentially lower-viscosity electrolytes to improve battery rate capability and performance.
For multi-step syntheses involving heat-sensitive intermediates or final products, 1,1-dimethoxyethane is a preferred solvent. Its low boiling point (64.5 °C) allows for its removal under mild conditions, minimizing the risk of product degradation that could occur with higher-boiling solvents like its isomer 1,2-dimethoxyethane (85 °C).
In processes that require the controlled addition of an acetaldehyde equivalent, 1,1-dimethoxyethane serves as a superior, handleable liquid precursor. It circumvents the significant safety hazards and complex engineering controls needed to manage highly volatile and toxic acetaldehyde gas, making the process safer and more scalable.
As a component in non-aqueous electrolytes, particularly for lithium-sulfur or other advanced battery systems, 1,1-dimethoxyethane is a valuable candidate for researchers aiming to reduce solvent viscosity. Its structural difference from the standard 1,2-dimethoxyethane provides a pathway to formulate electrolytes with potentially improved ion mobility and rate performance.
Flammable